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molecular formula C15H22O2 B3048569 Phenyl Nonanoate CAS No. 17475-40-0

Phenyl Nonanoate

Cat. No. B3048569
M. Wt: 234.33 g/mol
InChI Key: UHGWBEXBBNLGCZ-UHFFFAOYSA-N
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Patent
US05792385

Procedure details

A solution of 5.00 g (31.6 mmol) of nonanoic acid, 3.93 g (34.76 mmol) of chloroacetyl chloride (CAC), 2.7 g (31.6 mmol) of phenol, and 35 ml of acetonitrile was delivered to a clean, dry, two neck 100 ml round bottom flash fitted with a mechanical stirrer and a reflux condenser. The reaction flask was flushed with nitrogen through a gas inlet at the top of the reflux condenser and placed in an 80° C. oil bath and stirred for 19 hours. The reaction mixtures was allowed to cool to room temperature and then vacuum filtered through 30 g of neutral alumina to remove chloroacetic acid. The purified product was then placed on a high vacuum line overnight to remove any residual solvent. Phenyl nonanoate (NOB) was isolated as a faint yellow liquid (6.18 g, 26.37 mmol) in 83% yield. The purity of NOB was determined to be over 97%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].ClCC(Cl)=O.[C:17]1(O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(#N)C>[C:1]([O:11][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCC)(=O)O
Step Two
Name
Quantity
3.93 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
two neck 100 ml round bottom flash fitted with a mechanical stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with nitrogen through a gas inlet at the top of the reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in an 80° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
FILTRATION
Type
FILTRATION
Details
vacuum filtered through 30 g of neutral alumina
CUSTOM
Type
CUSTOM
Details
to remove chloroacetic acid
CUSTOM
Type
CUSTOM
Details
was then placed on a high vacuum line overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove any residual solvent

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(CCCCCCCC)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.37 mmol
AMOUNT: MASS 6.18 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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